molecular formula C10H9BrO5 B12793435 2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde CAS No. 7505-82-0

2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde

Cat. No.: B12793435
CAS No.: 7505-82-0
M. Wt: 289.08 g/mol
InChI Key: XGUQAXSHJTYZJM-UHFFFAOYSA-N
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Description

NSC 401261 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 401261 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial reactions involve the preparation of key intermediates using reagents such as dimethyl sulfoxide and formaldehyde.

    Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of NSC 401261.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of NSC 401261 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:

    Batch Processing: Large-scale reactors are used to carry out the synthesis in batches.

    Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant production of NSC 401261 with minimal downtime.

Chemical Reactions Analysis

Types of Reactions

NSC 401261 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents like N-chlorosuccinimide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: N-chlorosuccinimide, N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

NSC 401261 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It serves as a tool for studying cellular processes and molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of NSC 401261 involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

NSC 401261 can be compared with other similar compounds to highlight its uniqueness:

    NSC 36586: Another compound with similar properties but different molecular targets.

    NSC 4126: Known for its antiproliferative activity, it shares some structural similarities with NSC 401261 but has distinct applications.

    NSC 12345: Used in different industrial applications, it provides a basis for comparison in terms of reactivity and stability.

Properties

CAS No.

7505-82-0

Molecular Formula

C10H9BrO5

Molecular Weight

289.08 g/mol

IUPAC Name

2-bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H9BrO5/c1-15-9-6(4-13)7(11)5(3-12)8(14)10(9)16-2/h3-4,14H,1-2H3

InChI Key

XGUQAXSHJTYZJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1C=O)Br)C=O)O)OC

Origin of Product

United States

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